molecular formula C15H13NO B030484 3-Methoxy iminostilbene CAS No. 92483-74-4

3-Methoxy iminostilbene

Cat. No.: B030484
CAS No.: 92483-74-4
M. Wt: 223.27 g/mol
InChI Key: IGUWZDGUWHFXFL-UHFFFAOYSA-N
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Description

2-Methoxy-11H-benzobbenzazepine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a fused benzene and azepine ring structure with a methoxy group attached to the second carbon atom. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-11H-benzobbenzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylacetonitrile with a suitable amine, followed by cyclization using a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-Methoxy-11H-benzobbenzazepine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-11H-benzobbenzazepine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The azepine ring can be reduced to form a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products Formed

    Oxidation: 2-Hydroxy-11H-benzobenzazepine.

    Reduction: 2-Methoxy-11H-dihydrobenzobenzazepine.

    Substitution: Various acylated derivatives depending on the acyl chloride used.

Scientific Research Applications

2-Methoxy-11H-benzob

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-11H-benzobbenzazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the azepine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Benzazepine: Lacks the methoxy group and has different biological activities.

    2-Benzazepine: Similar structure but without the methoxy group.

    3-Benzazepine: Different attachment of the benzene ring to the azepine ring.

Uniqueness

2-Methoxy-11H-benzobbenzazepine is unique due to the presence of the methoxy group, which significantly influences its chemical reactivity and biological activity. This functional group enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry.

Properties

IUPAC Name

2-methoxy-11H-benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-13-9-8-12-7-6-11-4-2-3-5-14(11)16-15(12)10-13/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUWZDGUWHFXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC3=CC=CC=C3N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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